Methyl 2-methylquinoline-6-carboxylate
CAS No.: 108166-01-4
Cat. No.: VC21289540
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108166-01-4 |
---|---|
Molecular Formula | C12H11NO2 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | methyl 2-methylquinoline-6-carboxylate |
Standard InChI | InChI=1S/C12H11NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h3-7H,1-2H3 |
Standard InChI Key | KGSIXOOGGCSYTB-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC |
Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC |
Introduction
Chemical Structure and Basic Properties
Methyl 2-methylquinoline-6-carboxylate is a heterocyclic aromatic compound derived from 2-methylquinoline-6-carboxylic acid. Structurally, it consists of a fused benzene and pyridine ring system (quinoline) with a methyl group at position 2 and a methyl carboxylate group at position 6. This compound would be the methyl ester of 2-methylquinoline-6-carboxylic acid, which has CAS number 635-80-3 .
The molecular formula of Methyl 2-methylquinoline-6-carboxylate is C₁₂H₁₁NO₂, with an estimated molecular weight of approximately 201.22 g/mol. This is derived from the molecular formula of 2-methylquinoline-6-carboxylic acid (C₁₁H₉NO₂, 187.195 g/mol) with the addition of a methyl group for esterification.
Structure-Activity Relationship
The biological activity of quinoline derivatives is significantly influenced by the position and nature of substituents. The methyl group at position 2 affects the electron density of the nitrogen atom in the pyridine ring, while the ester group at position 6 contributes to the compound's lipophilicity and potential interaction with biological targets. These structural features are crucial determinants of the compound's pharmacological properties and chemical reactivity.
Physical Properties
Based on the properties of related compounds, Methyl 2-methylquinoline-6-carboxylate is expected to exhibit specific physical characteristics important for its handling, storage, and application in various research contexts.
Physical State and Appearance
Methyl 2-methylquinoline-6-carboxylate likely appears as a crystalline solid or powder at room temperature. Based on structurally similar compounds, it may have a white to light yellow color .
Solubility Profile
The compound is expected to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO). Its solubility in water is likely limited due to its aromatic structure and methyl ester group, which contribute to its lipophilic character .
Key Physical Constants
The following table presents estimated physical constants for Methyl 2-methylquinoline-6-carboxylate based on related compounds and structural analysis:
Synthesis Methods
Several synthetic approaches can be employed for the preparation of Methyl 2-methylquinoline-6-carboxylate, with the most direct method being the esterification of 2-methylquinoline-6-carboxylic acid.
Esterification from the Corresponding Acid
The primary synthesis method involves the reaction of 2-methylquinoline-6-carboxylic acid with methanol in the presence of an acid catalyst. This approach parallels the synthesis of methyl 6-bromoquinoline-2-carboxylate described in the literature .
The reaction typically proceeds as follows:
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2-Methylquinoline-6-carboxylic acid is combined with methanol and an acid catalyst (such as methanesulfonic acid or sulfuric acid)
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The mixture is heated under reflux conditions for several hours
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The reaction is quenched with a base (e.g., sodium bicarbonate solution)
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The product is isolated through filtration, washing, and drying
This method typically yields the desired ester in good to excellent yields (approximately 85% based on similar reactions) .
Alternative Synthetic Routes
Alternative routes may include:
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Direct esterification using dimethyl sulfate or methyl iodide in the presence of a base
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Conversion of 2-methylquinoline-6-carbonyl chloride with methanol
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Cross-coupling reactions starting from appropriately substituted precursors
Chemical Reactivity
Methyl 2-methylquinoline-6-carboxylate exhibits chemical reactivity characteristic of both quinoline derivatives and methyl esters.
Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 2-methylquinoline-6-carboxylic acid. This reaction is particularly important for the interconversion between the ester and acid forms.
Nucleophilic Substitution
The ester group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form the corresponding amides, new esters, or thioesters, respectively.
Reactions of the Quinoline Ring
The quinoline ring can participate in various reactions including:
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Electrophilic aromatic substitution (primarily at positions 5, 7, and 8)
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Nucleophilic aromatic substitution (at positions 2 and 4)
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Oxidation of the 2-methyl group to form the corresponding aldehyde or carboxylic acid
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Reduction of the pyridine ring to form tetrahydroquinoline derivatives
Biological Activities and Applications
Based on the established properties of structurally related quinoline derivatives, Methyl 2-methylquinoline-6-carboxylate likely possesses several biological activities that make it valuable for research and potential therapeutic applications.
Anticancer Properties
Quinoline derivatives, including those with carboxylate functionalities, have demonstrated significant anticancer activities. The 2-methylquinoline-6-carboxylic acid has shown antiproliferative effects against certain cancer cell lines, with reported GI50 values in the nanomolar range for some ovarian cancer cells. The methyl ester derivative may exhibit similar or enhanced activities due to its increased lipophilicity and cell membrane permeability.
Antimicrobial Activity
Quinoline compounds are known for their antimicrobial properties. The parent acid has demonstrated activity against bacterial strains including Staphylococcus aureus and Escherichia coli. The ester derivative may retain these properties, potentially with modified potency or spectrum of activity.
Chemical Applications
Beyond biological applications, Methyl 2-methylquinoline-6-carboxylate serves as:
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A building block for the synthesis of more complex heterocyclic compounds
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An intermediate in pharmaceutical synthesis
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A reagent for coordination chemistry with transition metals
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A precursor for materials science applications
Comparative Analysis with Related Compounds
To better understand Methyl 2-methylquinoline-6-carboxylate's properties and potential applications, a comparison with structurally related compounds provides valuable context.
This comparison highlights how subtle structural differences can significantly impact physical properties and potential applications of these related compounds.
Analytical Methods for Characterization
Various analytical techniques can be employed for the characterization and quality assessment of Methyl 2-methylquinoline-6-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR would show characteristic signals for:
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The 2-methyl group (singlet, approximately 2.7-2.9 ppm)
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The methyl ester group (singlet, approximately 3.9-4.1 ppm)
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Aromatic protons of the quinoline ring (multiple signals between 7.0-9.0 ppm)
Carbon (¹³C) NMR would provide confirmation of the carbon framework and functional groups.
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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C=O stretching of the ester group (~1710-1730 cm⁻¹)
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C-O stretching (~1200-1250 cm⁻¹)
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Aromatic C=C stretching (~1400-1600 cm⁻¹)
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Aromatic C-H stretching (~3000-3100 cm⁻¹)
Mass Spectrometry
Mass spectrometry would show the molecular ion peak at m/z 201, corresponding to the molecular weight, along with characteristic fragmentation patterns.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for purity assessment and quantification of Methyl 2-methylquinoline-6-carboxylate.
Current Research and Future Directions
Current Research
Research on quinoline derivatives continues to expand, with particular focus on:
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Development of new synthetic methods for functionalized quinolines
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Structure-activity relationship studies for optimization of biological activities
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Investigation of metal-quinoline complexes for catalytic applications
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Exploration of quinoline-based materials for electronic and optical applications
Future Research Directions
Promising avenues for future research include:
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Further investigation of anticancer mechanisms of quinoline derivatives
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Development of quinoline-based antimicrobial agents to address antibiotic resistance
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Exploration of alternative synthesis methods with greater efficiency and environmental sustainability
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Application in combination therapies with established drugs
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